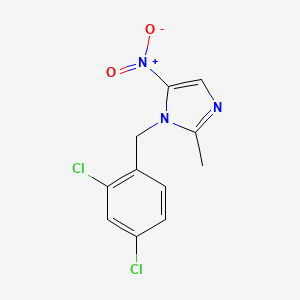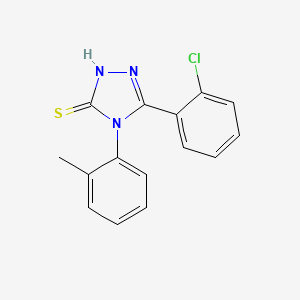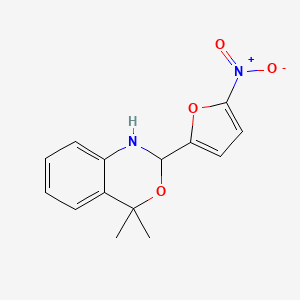![molecular formula C14H9F3N2O3 B5588876 2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 5354-60-9](/img/structure/B5588876.png)
2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide, also known as NTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NTB is a nitroaromatic compound that belongs to the class of benzamides. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. NTB has been shown to possess unique properties that make it a valuable tool in various scientific fields.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide derivatives have been studied for their corrosion inhibition properties. Electron withdrawing and releasing substituents on N-Phenyl-benzamide derivatives influence their inhibition efficiency against mild steel corrosion in acidic environments. These compounds demonstrate a high efficiency in preventing corrosion, with experimental and computational studies supporting their effectiveness. The mode of adsorption on metal surfaces suggests a significant barrier against corrosive dissolution, supported by surface analysis and theoretical studies (Mishra et al., 2018).
Crystal Structure Analysis
The crystal structure of this compound has been elucidated, revealing insights into its molecular and crystallographic properties. This compound crystallizes in an orthorhombic space group, displaying a significant dihedral angle between the aromatic rings, contributing to its chemical reactivity and potential applications in material science and drug design (Saeed et al., 2008).
Polymer Synthesis
This compound has been utilized in the synthesis of polymers with specific properties. For example, aromatic polyamides with defined molecular weights and low polydispersity have been synthesized, demonstrating the compound's utility in creating materials with tailored characteristics. This includes the creation of block copolymers, showcasing its role in advancing polymer chemistry and materials science (Yokozawa et al., 2002).
Chemosensors for Cyanide Detection
Derivatives of this compound have been developed as chemosensors for detecting cyanide in aqueous environments. Their high selectivity towards cyanide ions makes them useful for monitoring cyanide concentrations in various samples, highlighting their importance in environmental and analytical chemistry (Sun et al., 2009).
Electronic Device Applications
In the field of molecular electronics, a molecule containing a nitroamine redox center, which is structurally related to this compound, exhibited remarkable properties. This includes negative differential resistance and a significant on-off peak-to-valley ratio, underlining the potential of such compounds in developing advanced electronic devices (Chen et al., 1999).
Propiedades
IUPAC Name |
2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-6-2-3-7-11(10)18-13(20)9-5-1-4-8-12(9)19(21)22/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORUOUXZJAHZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968296 |
Source


|
| Record name | 2-Nitro-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5354-60-9 |
Source


|
| Record name | 2-Nitro-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)
![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide](/img/structure/B5588820.png)
![5-[4-(dimethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5588822.png)
![3-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5588830.png)
![5-{2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5588837.png)


![1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5588851.png)

![[4-(2-furoyl)-1,4-diazepan-1-yl][4-(methylthio)phenyl]acetic acid](/img/structure/B5588861.png)
